N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
Research on compounds structurally related to N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide has revealed interesting aspects of their structural and chemical properties. For instance, isoquinoline derivatives have been studied for their structural aspects, forming gels or crystalline solids upon treatment with different acids. These compounds can also form host–guest complexes with other substances, leading to enhanced fluorescence emission, although their protonated states may not be fluorescence active (Karmakar et al., 2007).
Metabolic Pathways in Herbicides
In the context of chloroacetamide herbicides, studies have shown that compounds like this compound might undergo complex metabolic pathways. These pathways can involve the formation of various intermediates and metabolites, which are crucial in understanding their environmental impact and safety profiles (Coleman et al., 2000).
Synthesis and Antimalarial Activity
Some related compounds have been synthesized and evaluated for their antimalarial activity. The structure-activity relationships of these compounds, including their derivatives, have been studied, showing potential for therapeutic applications against resistant strains of malaria (Werbel et al., 1986).
Cytotoxic Activity
Research into sulfonamide derivatives, which are structurally akin to this compound, has demonstrated notable cytotoxic activities against certain cancer cell lines. This indicates the potential for these compounds to be developed into anticancer drugs (Ghorab et al., 2015).
Antiviral and Neuroprotective Effects
In the field of antiviral research, analogues of this compound have been synthesized and shown to possess significant antiviral and antiapoptotic effects in vitro, particularly in the context of Japanese encephalitis. These findings highlight the potential of such compounds in the development of new antiviral therapies (Ghosh et al., 2008).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-3-34-23-13-5-4-8-17(23)25-18(14-29)27(31-21-11-7-12-22(32)26(21)25)35-15-24(33)30-20-10-6-9-19(28)16(20)2/h4-6,8-10,13,25,31H,3,7,11-12,15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJDOLONFFQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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